molecular formula C20H17ClO3 B3839150 2-chloro-2-(3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione CAS No. 42581-24-8

2-chloro-2-(3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione

Cat. No.: B3839150
CAS No.: 42581-24-8
M. Wt: 340.8 g/mol
InChI Key: FYFOQYSCXOKLBW-UHFFFAOYSA-N
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Description

2-Chloro-2-(3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione is a halogenated derivative of the 1H-indene-1,3(2H)-dione core, featuring a chloro group and a 3-oxo-1-phenylpentyl substituent at the C2 position. The indene-dione scaffold is characterized by a fused bicyclic structure with two ketone groups, which confers significant reactivity and versatility in organic synthesis and materials science.

The chloro substituent likely enhances electron-withdrawing effects, modulating electronic properties for applications in pharmaceuticals or materials.

Properties

IUPAC Name

2-chloro-2-(3-oxo-1-phenylpentyl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO3/c1-2-14(22)12-17(13-8-4-3-5-9-13)20(21)18(23)15-10-6-7-11-16(15)19(20)24/h3-11,17H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFOQYSCXOKLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(C1=CC=CC=C1)C2(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42581-24-8
Record name 2-CHLORO-2-(3-OXO-1-PHENYL-PENTYL)-INDAN-1,3-DIONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-2-(3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Indene Core: The indene core can be synthesized through a cyclization reaction of a suitable precursor, such as a phenyl-substituted alkyne.

    Ketone Formation: The ketone group can be introduced via oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

    Final Assembly: The final compound can be assembled through a series of coupling reactions, ensuring the correct positioning of the phenyl and oxo groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-2-(3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to remove the chlorine atom.

    Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Sodium hydroxide, potassium tert-butoxide, or other strong nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly for compounds targeting specific enzymes or receptors.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-chloro-2-(3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Halogenated Indene-diones

  • 2-(2-Chlorophenyl)-1H-indene-1,3(2H)-dione (CAS 1470-42-4):

    • Substituents: Chloro group at the ortho position of the phenyl ring.
    • Properties: Molecular weight 256.68 g/mol; exhibits planar geometry due to conjugation between the indene-dione core and aryl group .
    • Applications: Intermediate in organic synthesis; halogenation enhances stability and reactivity in cross-coupling reactions.
  • 2-(3-Chlorophenyl)-1H-indene-1,3(2H)-dione (CID 23274867):

    • Substituents: Chloro group at the meta position.
    • Properties: SMILES string indicates extended conjugation (C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=CC=C3)Cl) .
    • Comparison: Meta-substitution may reduce steric hindrance compared to ortho-substituted analogs, improving solubility.

Heterocyclic and Hydrazone Derivatives

  • Pyrophthalone (PP) and Quinophthalone (QP): Substituents: PP has a 2-pyridinyl group; QP features a 2-quinolinyl group. Properties: Exist in diketo, enol, or enolate forms depending on solvent polarity and pH . Applications: Used as dyes, semiconductors, and anti-inflammatory agents.
  • 2-(2-Phenylhydrazono)-1H-indene-1,3(2H)-dione: Substituents: Hydrazone group at C2. Properties: Fluorescent chemosensor for Cu²⁺ with high selectivity (detection limit ~10⁻⁷ M) . Comparison: The hydrazone moiety enables metal coordination, whereas the target compound’s chloro and alkyl ketone groups may favor electrophilic reactivity.

Alkyl/Aryl-Substituted Indene-diones

  • 2-(3-Oxo-3-phenylpropanoyl)indene-1,3-dione (CAS 10437-95-3): Substituents: 3-Oxo-3-phenylpropanoyl side chain. Properties: Molecular formula C₁₈H₁₂O₄; shorter acyl chain compared to the target compound’s pentyl group . Applications: Intermediate in non-fullerene acceptor synthesis for organic solar cells.
  • 2-Benzyl-2-phenyl-1H-indene-1,3(2H)-dione :

    • Substituents: Benzyl and phenyl groups at C2.
    • Properties: Increased steric hindrance; molecular weight 326.36 g/mol .
    • Synthesis: Likely involves alkylation of the indene-dione core.

Fused-Ring and Chromone Derivatives

  • 2-(2-(3,6-Dimethylquinoxalin-2-yl)hydrazono)-1H-indene-1,3(2H)-dione: Substituents: Quinoxaline-hydrazone moiety. Properties: Melting point 217–220°C; synthesized via reflux in glacial acetic acid (yield 52.3%) . Applications: Potential use in optoelectronics due to extended π-conjugation.
  • Chromone-fused derivatives (e.g., 5ab, 5ac) :

    • Substituents: Chromone rings fused to the indene-dione core.
    • Properties: High melting points (252.8–285.0°C); synthesized via allylic phosphorus ylide reactions .
    • Applications: Explored in materials science for light-harvesting applications.

Biological Activity

Chemical Structure and Properties
2-Chloro-2-(3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione is a synthetic organic compound characterized by its unique structure, which includes a chloro group, a phenyl group, and an indene-dione moiety. Its IUPAC name reflects its complex arrangement of functional groups, making it a subject of interest in medicinal chemistry and biological studies.

Molecular Formula: C19H15ClO3
CAS Number: 42581-23-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound's chloro and phenyl groups enhance its ability to bind to specific enzymes or receptors, while the indene-dione moiety may facilitate redox reactions. This interaction can lead to various pharmacological effects, including anti-inflammatory and anti-cancer properties.

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity: Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Anti-inflammatory Effects: The compound has been shown to reduce inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Studies

Several case studies have explored the biological effects of similar indene-dione derivatives:

  • Study on Anticancer Properties: A study published in Journal of Medicinal Chemistry demonstrated that derivatives of indene-diones displayed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function.
  • Anti-inflammatory Research: Research highlighted in Phytotherapy Research found that compounds similar to this compound effectively reduced levels of pro-inflammatory cytokines in animal models.

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundAnticancer, Anti-inflammatory
Indandione Derivative ACytotoxicity against cancer cells
Indandione Derivative BReduction of inflammatory markers

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Indene-Dione Core: Cyclization under acidic or basic conditions.
  • Friedel-Crafts Alkylation: Introduction of the phenylbutyl group using Lewis acid catalysts.

Research Applications

This compound holds promise in various fields:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
  • Materials Science: Potential use in creating novel materials with specific electronic or optical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-2-(3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-chloro-2-(3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione

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